Ro 19-1400 is a synthetic compound that has garnered attention in pharmacological research due to its role as a potent antagonist of platelet-activating factor (PAF). This compound has been studied for its potential applications in treating various inflammatory conditions and its effects on immune responses. The chemical classification of Ro 19-1400 falls under the category of imidazolidinediones, which are characterized by their unique five-membered cyclic structure containing nitrogen.
Ro 19-1400 was first synthesized in the context of exploring PAF antagonists, which are compounds that inhibit the action of PAF, a phospholipid mediator involved in various biological processes including inflammation and thrombosis. The compound is classified as an imidazolidinedione derivative, which is known for its diverse pharmacological properties.
The synthesis of Ro 19-1400 involves several key steps:
Industrial production often employs batch processing in large reactors, followed by purification techniques such as recrystallization and chromatography to ensure high yield and purity of Ro 19-1400.
Ro 19-1400 is involved in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action of Ro 19-1400 primarily involves its antagonistic effects on PAF:
This mechanism positions Ro 19-1400 as a potential therapeutic agent in managing conditions associated with excessive inflammation.
These properties are crucial for understanding how Ro 19-1400 behaves in various environments and formulations.
Ro 19-1400 has been explored for several scientific applications:
Ro 19-1400 emerged during the late 1980s–1990s, a period marked by intensive development of PAF antagonists by over 25 pharmaceutical companies [4]. It falls under the category of synthetic heterocyclic PAF antagonists, structurally distinct from natural antagonists (e.g., ginkgolides) or other synthetic compounds like WEB 2086 or BN 52021 [4] [9]. Its identification aligned with efforts to create molecules disrupting PAF binding to its G-protein-coupled receptor, thereby inhibiting pro-inflammatory signaling [4]. Though not commercialized clinically, Ro 19-1400 was recognized among "first-generation" PAF antagonists characterized by moderate potency compared to endogenous PAF [2].
Research on Ro 19-1400 coincided with growing understanding of IgE’s role in type I hypersensitivity. IgE cross-links FcɛRI receptors on mast cells/basophils, triggering degranulation and release of histamine, leukotrienes, and PAF itself [3]. By the 1990s, PAF was established as a potent pro-inflammatory phospholipid amplifying allergic inflammation, bronchoconstriction, and anaphylaxis [2] [4]. Ro 19-1400 provided a tool to dissect PAF’s contribution within IgE-dependent pathways. Studies demonstrated its capacity to directly suppress IgE-triggered mediator release, positioning it as a candidate for modulating allergic responses independent of histamine blockade [1] [10]. This mechanistic distinction highlighted potential advantages over conventional antihistamines.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4